Home > Products > Screening Compounds P1887 > 7-methoxy-3-({1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
7-methoxy-3-({1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one - 2548987-23-9

7-methoxy-3-({1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-6588956
CAS Number: 2548987-23-9
Molecular Formula: C24H24N4O5
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-methoxy-3-({1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential therapeutic applications. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. This compound's structure incorporates multiple functional groups that may enhance its pharmacological efficacy.

Source

The synthesis and characterization of this compound have been documented in various scientific literature and patent filings, highlighting its potential in medicinal chemistry. Notably, patents such as US7407955B2 and US11369599B2 provide insights into its synthesis and applications in treating diseases like diabetes and cancer .

Classification

This compound can be classified as a quinazoline derivative due to its core structure, which is characterized by a fused bicyclic system. Furthermore, it contains a piperidine ring, which is often associated with various biological activities, including neuroactivity and analgesic effects.

Synthesis Analysis

Methods

The synthesis of 7-methoxy-3-({1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves several key synthetic steps:

  1. Formation of the Quinazoline Core: The initial step usually involves the condensation of appropriate aniline derivatives with carbonyl compounds to form the quinazoline skeleton.
  2. Piperidine Substitution: A piperidine moiety is introduced through nucleophilic substitution reactions.
  3. Acetylation: The benzoxazole derivative is added via an acetylation reaction to introduce the desired functional group.
  4. Methoxy Group Introduction: Finally, the methoxy group is incorporated through methylation reactions.

Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 7-methoxy-3-({1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can be represented as follows:

C20H24N4O4\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_4

Data

Key structural data includes:

  • Molecular Weight: Approximately 392.43 g/mol
  • Functional Groups: Methoxy (-OCH₃), carbonyl (C=O), piperidine ring (C₅H₁₁N), and benzoxazole (C₈H₅N₃O).
Chemical Reactions Analysis

Reactions

The compound can participate in several chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in further synthetic modifications.
  2. Acid-base Reactions: The presence of basic nitrogen atoms allows for acid-base chemistry.
  3. Oxidation-reduction Reactions: The carbonyl groups can undergo oxidation or reduction depending on the reaction conditions.

Technical details regarding these reactions should include specific reagents used, yields obtained, and any side products formed during the synthesis.

Mechanism of Action

Process

The mechanism of action for 7-methoxy-3-({1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is not fully elucidated but may involve:

  1. Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways relevant to diseases like diabetes or cancer.
  2. Receptor Modulation: The compound could interact with various receptors in the central nervous system or peripheral tissues.

Data from biological assays would be essential to confirm these mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Solubility in organic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water.

Chemical Properties

Chemical properties encompass:

Relevant data from stability studies or solubility tests would enhance understanding.

Applications

Scientific Uses

7-methoxy-3-({1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new medications targeting metabolic disorders or cancers.
  2. Biological Research: Utilized in studies investigating specific enzyme pathways or receptor interactions.

Further research could elucidate additional applications based on its pharmacological profile and mechanism of action.

Properties

CAS Number

2548987-23-9

Product Name

7-methoxy-3-({1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

IUPAC Name

3-[2-[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C24H24N4O5/c1-32-17-6-7-18-19(12-17)25-15-27(23(18)30)13-16-8-10-26(11-9-16)22(29)14-28-20-4-2-3-5-21(20)33-24(28)31/h2-7,12,15-16H,8-11,13-14H2,1H3

InChI Key

VUVHBVSRUXVCGE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.